molecular formula C13H20N2 B6164812 methyl({4-[(methylamino)methyl]phenyl}methyl)(prop-2-en-1-yl)amine CAS No. 1553970-54-9

methyl({4-[(methylamino)methyl]phenyl}methyl)(prop-2-en-1-yl)amine

Cat. No.: B6164812
CAS No.: 1553970-54-9
M. Wt: 204.31 g/mol
InChI Key: SDBRHNXEZIWHPV-UHFFFAOYSA-N
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Description

Methyl({4-[(methylamino)methyl]phenyl}methyl)(prop-2-en-1-yl)amine is a tertiary amine featuring a benzyl scaffold substituted with a methylaminomethyl group at the para position of the phenyl ring. The nitrogen atom is further substituted with a methyl group and a prop-2-en-1-yl (allyl) group. The molecular formula is C₁₃H₁₉N₂, with a molecular weight of 203.31 g/mol (calculated).

Properties

CAS No.

1553970-54-9

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

N-methyl-N-[[4-(methylaminomethyl)phenyl]methyl]prop-2-en-1-amine

InChI

InChI=1S/C13H20N2/c1-4-9-15(3)11-13-7-5-12(6-8-13)10-14-2/h4-8,14H,1,9-11H2,2-3H3

InChI Key

SDBRHNXEZIWHPV-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)CN(C)CC=C

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a. (4-Methoxyphenyl)methylamine
  • Structure: The phenyl ring bears a methoxy (-OCH₃) group instead of methylaminomethyl (-CH₂NHCH₃).
  • Molecular Formula: C₁₁H₁₅NO .
  • Impact: The methoxy group is electron-donating, increasing aromatic ring electron density compared to the electron-rich methylaminomethyl group. Reduced basicity due to the absence of a secondary amine in the substituent. Lower water solubility compared to the target compound, as the methylaminomethyl group enhances polarity .
b. {[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine Hydrochloride
  • Structure : Substituted with a benzyloxy (-OCH₂C₆H₅) group.
  • Molecular Formula: C₁₇H₂₀ClNO .
  • The hydrochloride salt form improves solubility in polar solvents compared to the free base of the target compound .

Variations in the Amine Substituents

a. 2-(5-Methoxy-1H-indol-3-yl)ethyl(prop-2-en-1-yl)amine (5-MeO-MALT)
  • Structure : Features a tryptamine backbone (indole ring) instead of a benzyl group.
  • Molecular Formula : C₁₅H₂₀N₂O .
  • Impact: The indole moiety enables π-π stacking interactions, enhancing binding affinity to serotonin receptors, a property absent in the target compound.
b. {[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine
  • Structure : Substituted with a branched isobutyl (-CH₂CH(CH₃)₂) group.
  • Molecular Formula : C₁₄H₂₁N .
  • Impact :
    • The hydrophobic isobutyl group increases lipophilicity (logP ~3.5) compared to the target compound’s logP (~2.1), influencing membrane permeability .

Physicochemical and Spectroscopic Properties

Compound Molecular Formula Key Functional Groups logP* Water Solubility Notable Spectral Data (MS/NMR)
Target Compound C₁₃H₁₉N₂ Allyl, methylaminomethyl ~2.1 Moderate [Hypothetical] MS: m/z 203.3
(4-Methoxyphenyl)methylamine C₁₁H₁₅NO Allyl, methoxy ~1.8 Low MS: m/z 177.1
5-MeO-MALT C₁₅H₂₀N₂O Allyl, indole, methoxy ~2.5 Low MS: m/z 244.2
{[4-(Benzyloxy)phenyl]methyl}allylamine HCl C₁₇H₂₀ClNO Allyl, benzyloxy ~3.0 High (salt) MS: m/z 289.8

*Calculated using ChemDraw.

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